molecular formula C9H10F3N3O2S B12838248 4-amino-N-(1,1,1-trifluoropropan-2-ylideneamino)benzenesulfonamide

4-amino-N-(1,1,1-trifluoropropan-2-ylideneamino)benzenesulfonamide

Cat. No.: B12838248
M. Wt: 281.26 g/mol
InChI Key: OLHTVTPCXYJVMZ-MKMNVTDBSA-N
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Description

4-amino-N-(1,1,1-trifluoropropan-2-ylideneamino)benzenesulfonamide is a chemical compound with the molecular formula C9H10F3N3O2S and a molecular weight of 281.25 g/mol . This compound is known for its unique structure, which includes a trifluoropropan-2-ylideneamino group attached to a benzenesulfonamide moiety. It has various applications in scientific research and industry due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-(1,1,1-trifluoropropan-2-ylideneamino)benzenesulfonamide typically involves the reaction of 4-aminobenzenesulfonamide with 1,1,1-trifluoropropan-2-one under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid or sulfuric acid. The reaction mixture is heated to a temperature of around 60-80°C for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-amino-N-(1,1,1-trifluoropropan-2-ylideneamino)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-amino-N-(1,1,1-trifluoropropan-2-ylideneamino)benzenesulfonamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.

    Biology: Employed in biochemical assays and studies to investigate enzyme inhibition and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-amino-N-(1,1,1-trifluoropropan-2-ylideneamino)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it can interact with cellular proteins and disrupt their normal functions, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-amino-N-(1,1,1-trifluoropropan-2-ylideneamino)benzenesulfonamide
  • 4-amino-N-(1,1,1-trifluoropropan-2-ylideneamino)benzenesulfonic acid
  • This compound derivatives

Uniqueness

This compound is unique due to its trifluoropropan-2-ylideneamino group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, reactivity, and biological activity compared to similar compounds .

Properties

Molecular Formula

C9H10F3N3O2S

Molecular Weight

281.26 g/mol

IUPAC Name

4-amino-N-[(E)-1,1,1-trifluoropropan-2-ylideneamino]benzenesulfonamide

InChI

InChI=1S/C9H10F3N3O2S/c1-6(9(10,11)12)14-15-18(16,17)8-4-2-7(13)3-5-8/h2-5,15H,13H2,1H3/b14-6+

InChI Key

OLHTVTPCXYJVMZ-MKMNVTDBSA-N

Isomeric SMILES

C/C(=N\NS(=O)(=O)C1=CC=C(C=C1)N)/C(F)(F)F

Canonical SMILES

CC(=NNS(=O)(=O)C1=CC=C(C=C1)N)C(F)(F)F

Origin of Product

United States

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